![molecular formula C8H5F3N4 B1300189 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole CAS No. 92712-48-6](/img/structure/B1300189.png)
5-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Übersicht
Beschreibung
5-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles known for their applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles, especially 5-substituted ones, are recognized for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is advantageous in drug design .
Synthesis Analysis
The synthesis of tetrazole derivatives, including 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, typically involves methods based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. These methods have evolved from early procedures to more recent ones, with a focus on reaction mechanisms and regioselectivity to avoid the formation of undesired isomers . The synthesis of perfluoroaryl-1H-tetrazoles, which are closely related to the compound , has been achieved with satisfactory yields and purity for certain derivatives, although some methods only allowed the observation of the desired species in very small quantities .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by a planar tetrazole ring, with aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups. X-ray crystallography has been used to determine the structures of various tetrazole derivatives, revealing their crystalline forms and providing insights into their static and dynamic properties . For instance, the crystal structure of 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole has been determined, showing that the tetrazole rings are essentially planar .
Chemical Reactions Analysis
Tetrazole derivatives can undergo various chemical reactions, including formal hydroamination, as demonstrated by the regioselective formal hydroamination of styrenes with 1-phenyl-1H-tetrazole-5-thiol, which results in the formation of tetrazolothione moieties . Additionally, the reactivity of tetrazole derivatives with unsaturated compounds has been explored, leading to the formation of difluoromethylenated 1,2,4-oxadiazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the planarity of the tetrazole ring and the presence of substituents such as the trifluoromethyl group can affect the compound's lipophilicity and acidity, which are important parameters in drug design . The synthesis and characterization of multi-heterocyclic compounds containing tetrazole moieties have been carried out, with studies on their optimized geometry, electronic properties, and hyperpolarizability using density functional theory (DFT) . Molecular docking studies have also been performed to understand the orientation and interaction of tetrazole derivatives within the active sites of target enzymes .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- Trifluoromethylphenyl groups are found in many FDA-approved drugs . They are often incorporated into potential drug molecules due to their unique properties . For example, the drug berotralstat contains a trifluoromethylphenyl group .
- The methods of application or experimental procedures for these drugs would depend on the specific drug and its intended use. Typically, these drugs would be administered orally or intravenously .
- The outcomes of using these drugs can vary widely, but in general, they have been found to exhibit numerous pharmacological activities .
-
Organic & Biomolecular Chemistry
- 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate has been described as a novel and potential activator for p-tolyl thioglycoside donors . This compound can activate batches of p-tolyl thioglycoside donors at room temperature .
- The method of application involves using this compound as a thiophile to activate p-tolyl thioglycoside donors . Various alcoholic acceptors were efficiently glycosylated, providing the desired glycosides .
- The results showed that this novel activation protocol features mild conditions as well as high compatibility with some classic strategies for the stereoselective construction of some biologically relevant glycosidic linkages .
-
Herbicidal Activity
- Certain compounds containing trifluoromethylphenyl groups have been found to have herbicidal activity . For example, compound 6d inhibited the synthesis of chlorophyll .
- The method of application would likely involve applying the compound to plants in a controlled manner .
- The results showed that compound 6d had the same inhibition activity as the commercial standard diflufenican against B. campestris .
-
Anticancer and Antioxidant Agents
- Certain oxadiazoles containing trifluoromethylphenyl groups have been reported as anticancer and antioxidant agents . A series of these compounds was synthesized based on the structures of reported compounds .
- The method of application would likely involve administering these compounds to patients in a controlled manner .
- The results of using these compounds would depend on the specific compound and its intended use .
-
Chemical Derivatization of Amino-Functionalized Model Surfaces
- 3,5-Bis (trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .
- The method of application would likely involve applying the compound to the model surfaces in a controlled manner .
- The results would depend on the specific compound and its intended use .
-
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
- 3,5-Bis (trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
- The method of application would likely involve reacting the compound with 4-pyrrolidinopyridine .
- The results would depend on the specific compound and its intended use .
-
Lipophilic Additive for Solvent Polymeric Membrane Electrodes and Optodes
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is used as a lipophilic additive for solvent polymeric membrane electrodes and optodes .
- The method of application would likely involve adding the compound to the solvent in a controlled manner .
- The results would depend on the specific compound and its intended use .
-
Promoting Organic Transformations
-
Chemical Derivatization of Amino-Functionalized Model Surfaces
- 3,5-Bis (trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .
- The method of application would likely involve applying the compound to the model surfaces in a controlled manner .
- The results would depend on the specific compound and its intended use .
-
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
- 3,5-Bis (trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
- The method of application would likely involve reacting the compound with 4-pyrrolidinopyridine .
- The results would depend on the specific compound and its intended use .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSLGOVYXMQPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351686 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[3-(trifluoromethyl)phenyl]-1H-tetrazole | |
CAS RN |
92712-48-6 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



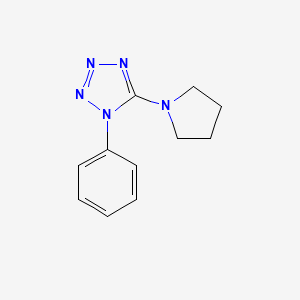
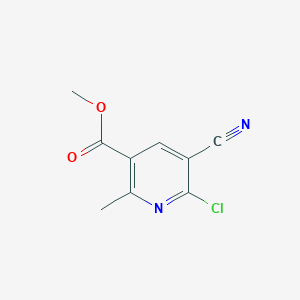



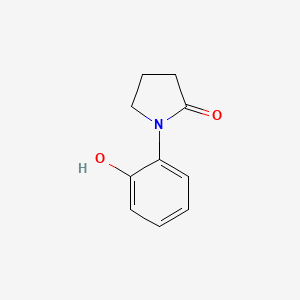



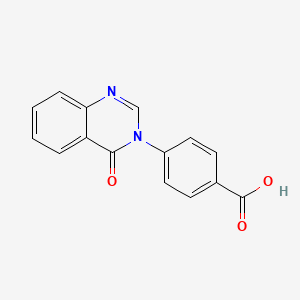
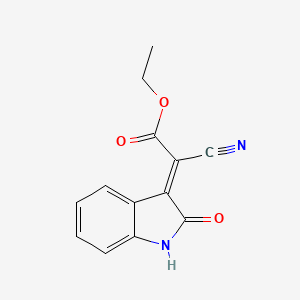

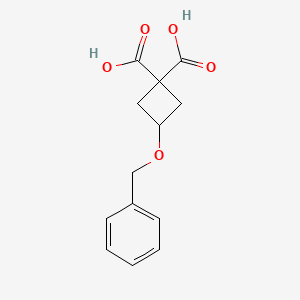
![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)